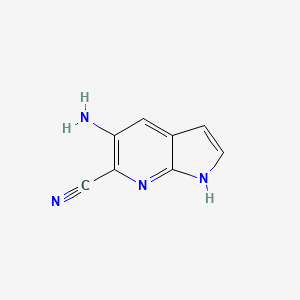

5-Amino-6-cyano-7-azaindole

Description

Overview of Azaindole Heterocycles in Contemporary Chemical Research

Azaindoles are a class of bicyclic heterocyclic compounds that consist of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. They exist as four primary isomers (4-, 5-, 6-, and 7-azaindole), distinguished by the position of the nitrogen atom in the six-membered ring. researchgate.net These structures are of immense interest in contemporary chemical research primarily because they are considered bioisosteres of naturally occurring indoles and purines. researchgate.netuni-rostock.de This structural similarity allows azaindole derivatives to interact with biological targets that typically bind with indole- or purine-based molecules, making them a cornerstone in medicinal chemistry. nih.gov

The replacement of a carbon atom in the benzene (B151609) ring of indole (B1671886) with a nitrogen atom to form an azaindole introduces significant changes to the molecule's physicochemical properties. This includes modifications in pKa, solubility, lipophilicity, and hydrogen bonding capabilities. mdpi.com Such modulation is a powerful strategy in drug discovery for optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. researchgate.net Consequently, the azaindole scaffold is a recurring motif in a wide array of pharmacologically active agents. ajol.info

Role of the 7-Azaindole (B17877) Scaffold in Organic Synthesis and Functional Materials

Among the four isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is particularly prominent. It is often described as a "privileged scaffold" in medicinal chemistry, especially in the design of protein kinase inhibitors. ajol.info The unique arrangement of a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen at position 7) in a rigid, coplanar system allows for strong, bidentate hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. researchgate.net This has led to the development of several successful therapeutic agents. researchgate.net

Beyond its medicinal applications, the 7-azaindole scaffold is a versatile building block in organic synthesis. The presence of two distinct heterocyclic rings, the electron-rich pyrrole and the electron-deficient pyridine, offers multiple sites for selective functionalization. researchgate.net Advances in metal-catalyzed cross-coupling reactions have enabled the introduction of a wide variety of substituents at different positions of the 7-azaindole core, providing access to a diverse library of complex molecules. nih.gov Furthermore, the unique photophysical properties of 7-azaindole derivatives have led to their investigation in the field of functional materials, including their use as emitters in organic light-emitting diodes (OLEDs).

Rationalization for the Investigation of 5-Amino-6-cyano-7-azaindole within Advanced Heterocyclic Chemistry

The strategic functionalization of the 7-azaindole core is crucial for tailoring its properties for specific applications. The investigation of this compound (CAS No. 1260382-65-7) is underpinned by the distinct electronic and synthetic considerations associated with its substitution pattern. bldpharm.com The introduction of substituents onto the pyridine portion of the scaffold, specifically at the C5 and C6 positions, is a known strategy to modulate the electronic nature of the ring system. researchgate.netuni-muenchen.de

The 5-amino group acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. Conversely, the 6-cyano group is a potent electron-withdrawing group (EWG) due to its inductive and resonance effects. The juxtaposition of a powerful EDG and EWG on adjacent positions of the pyridine ring creates a "push-pull" system. This electronic arrangement can significantly influence the molecule's dipole moment, reactivity, and interaction with biological targets. It can also impact its photophysical properties, such as absorption and fluorescence spectra.

From a synthetic standpoint, substituted aminocyanopyrroles are recognized as viable precursors for the construction of the 7-azaindole framework through multicomponent reactions. acs.org Methodologies using starting materials like 5-amino-1-substituted-1H-pyrrole-3-carbonitrile to build the fused pyridine ring highlight the accessibility of such substituted systems. uni-rostock.deuni-rostock.de Therefore, the targeted design and synthesis of this compound represent a logical step in advanced heterocyclic chemistry to create novel building blocks with unique electronic profiles for potential use in the development of new functional materials and pharmacologically active compounds.

Compound Data

Below are tables detailing the properties of the subject compound and a summary of general synthetic approaches to the 7-azaindole scaffold.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 5-Amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |

| Common Name | This compound |

| CAS Number | 1260382-65-7 bldpharm.com |

| Molecular Formula | C₈H₆N₄ |

| Structure | A bicyclic aromatic system composed of a pyrrole ring fused to a pyridine ring, with an amino group at position 5 and a cyano group at position 6. |

Table 2: Selected Synthetic Strategies for the 7-Azaindole Core

| Synthetic Method | Description | Starting Materials Example | Reference |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Reaction of ortho-iodoarylamines with allyl acetate. | ortho-Iodoaminopyridines, Allyl acetate | nih.gov |

| Multicomponent Cyclocondensation | One-pot reaction of aminopyrroles, aldehydes, and active methylene (B1212753) compounds. | N-substituted 2-amino-4-cyanopyrroles | acs.org |

| Heck Reaction | Intramolecular cyclization of an appropriate precursor. | N/A | nih.gov |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide, followed by cyclization. | Amino-halopyridines | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-7-6(10)3-5-1-2-11-8(5)12-7/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSJLACIXHMNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228278 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260382-65-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 5 Amino 6 Cyano 7 Azaindole

Historical and Modern Approaches to 7-Azaindole (B17877) Core Construction

The synthesis of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has evolved significantly from classical methods to modern transition-metal-catalyzed reactions. Traditional syntheses, such as the Fischer indole (B1671886) synthesis, are often inefficient for azaindoles due to the electron-deficient nature of the pyridine (B92270) ring. uni-rostock.de Consequently, the development of more robust and versatile methods has been a major focus of synthetic organic chemistry. Modern approaches predominantly rely on the construction of the pyrrole (B145914) ring onto a pre-functionalized pyridine scaffold. These contemporary methods, including various cyclization and multi-component reactions, offer broader substrate scope and greater functional group tolerance, providing access to a wide array of substituted 7-azaindoles.

Multi-Component Reactions for 7-Azaindole Framework Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single, one-pot operation. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While fewer MCRs have been specifically reported for the synthesis of the 7-azaindole core compared to other heterocycles, the principles of MCRs are being applied to create fused pyridine systems. One approach involves building the pyridine ring onto a pre-existing, functionalized pyrrole, such as a 5-amino-1H-pyrrole-3-carbonitrile. uni-rostock.de By reacting this pyrrole building block with a 1,3-dicarbonyl compound and another component, it is possible to assemble the fused pyridine ring, thereby constructing the 7-azaindole framework with substituents already in place. This approach is highly convergent and offers a powerful alternative to the more traditional linear synthetic sequences.

Modifications of Established Indole Synthesis Methods for Azaindoles, such as the Bartoli indole synthesis

One of the most powerful methods for synthesizing 7-substituted indoles is the Bartoli indole synthesis, and its principles can be effectively extended to the creation of the 7-azaindole core. researchgate.netmdpi.com The reaction classically involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. researchgate.net A key requirement for the success of the reaction is the presence of a substituent ortho to the nitro group; this steric hindrance is believed to facilitate the crucial acs.orgacs.org-sigmatropic rearrangement that leads to the indole product. researchgate.net

The primary modification for applying this methodology to azaindole synthesis is the replacement of the ortho-substituted nitroarene with an appropriately substituted nitropyridine. mdpi.com For the synthesis of 7-azaindoles, a 2-substituted-3-nitropyridine serves as the analogous starting material. The reaction proceeds through a similar mechanism:

Initial Attack: The vinyl Grignard reagent attacks the nitro group of the nitropyridine.

Nitroso Intermediate: This is followed by the formation of a nitroso-pyridine intermediate.

Second Grignard Addition: A second equivalent of the Grignard reagent adds to the nitroso intermediate.

Rearrangement and Cyclization: The resulting intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 7-azaindole scaffold.

A significant advantage of the Bartoli synthesis is its tolerance for a variety of substituents on both the starting pyridine ring and the vinyl Grignard reagent, allowing for the construction of diverse and highly functionalized azaindole derivatives. researchgate.net The reaction typically requires at least three equivalents of the Grignard reagent when starting from a nitro compound. researchgate.net

| Reagent Class | Role in Bartoli Synthesis for 7-Azaindoles |

| ortho-Substituted 3-Nitropyridine | Heterocyclic starting material providing the pyridine ring of the final product. |

| Vinyl Grignard Reagent | Provides the atoms that will form the pyrrole ring. |

| Acid Work-up | Facilitates the final aromatization to the stable azaindole ring system. |

This adaptability makes the Bartoli synthesis a foundational strategy for accessing the 7-azaindole core, upon which further functionalization to introduce amino and cyano groups can be planned.

Targeted Synthesis of Amino- and Cyano-Substituted Azaindoles

The introduction of an amino group at the C5 position of the 7-azaindole nucleus is a key step toward the target compound. A highly effective and practical synthesis of 5-amino-7-azaindole has been developed starting from the readily available 2-amino-5-nitropyridine. One reported method involves a multi-step sequence that builds the pyrrole ring onto the substituted pyridine precursor.

A particularly efficient route involves the following key transformations:

Sonogashira Coupling: The starting 2-amino-5-nitropyridine is first halogenated and then coupled with a protected alkyne, such as (trimethylsilyl)acetylene, via a Sonogashira reaction.

Heteroannulation: The resulting 2-amino-5-nitro-3-alkynylpyridine undergoes a crucial cyclization, or heteroannulation, step. This transformation can be promoted using copper(I) iodide in a solvent like N-methyl-2-pyrrolidone (NMP) and is significantly accelerated by microwave irradiation.

Reduction: The final step is the reduction of the nitro group on the newly formed 5-nitro-7-azaindole to the desired 5-amino functionality. This can be achieved through catalytic hydrogenation using a catalyst like platinum on carbon (Pt/C).

| Step | Starting Material | Key Reagents | Product |

| 1 | 2-Amino-5-nitropyridine | I₂, H₂SO₄, etc. | 2-Amino-3-iodo-5-nitropyridine |

| 2 | 2-Amino-3-iodo-5-nitropyridine | (Trimethylsilyl)acetylene, Pd catalyst, CuI | 2-Amino-5-nitro-3-[(trimethylsilyl)ethynyl]pyridine |

| 3 | 2-Amino-5-nitro-3-alkynylpyridine | CuI, NMP, Microwave | 5-Nitro-7-azaindole |

| 4 | 5-Nitro-7-azaindole | H₂, Pt/C | 5-Amino-7-azaindole |

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules like substituted azaindoles. One such strategy involves a palladium-catalyzed cascade C–N cross-coupling/Heck reaction. figshare.comuni-rostock.de This method constructs the 7-azaindole skeleton from simple, readily available precursors, with the amino group already incorporated into the starting material.

The process typically begins with an amino-ortho-bromopyridine. figshare.com The reaction with an alkenyl bromide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃/XPhos) and a base initiates a cascade sequence:

C-N Cross-Coupling: The palladium catalyst first facilitates the coupling of the amino group of the pyridine with the alkenyl bromide, forming an enamine or imine intermediate.

Intramolecular Heck Reaction: The same catalyst then promotes an intramolecular Heck reaction, where the aryl bromide portion of the intermediate couples with the double bond of the enamine moiety.

Aromatization: Subsequent elimination and aromatization lead to the formation of the stable 7-azaindole ring.

This cascade approach is powerful because it builds the bicyclic core and establishes the amino-substituted pattern in a single pot, avoiding the need for separate amination steps on a pre-formed azaindole. figshare.comuni-rostock.de A different, more complex cascade process has also been described where primary amines react with bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidines. This reaction proceeds through an unexpected series of events including amide formation, amine attack on the pyrimidine ring, ring-opening, and subsequent cyclizations to afford unusual imidazolidene-substituted azaindoles. mdpi.com

Direct C-H cyanation is a desirable synthetic strategy as it avoids the need for pre-functionalized starting materials like halides or triflates. However, the direct cyanation of the electron-deficient pyridine ring of a 7-azaindole at a specific position, such as C6, is challenging and not widely reported.

Research in this area has successfully demonstrated the direct C-H cyanation of 7-azaindole derivatives, but with specific regioselectivity. An efficient ruthenium-catalyzed method has been developed for the ortho-C–H cyanation of N-aryl-7-azaindoles. figshare.com In this N-directed reaction, the catalyst activates a C-H bond on the N-aryl substituent, leading to highly regioselective cyanation of that ring. While a powerful example of direct cyanation chemistry within the azaindole family, this method does not functionalize the azaindole core itself.

Example of N-Aryl Directed Cyanation:

Substrate: N-aryl-7-azaindole

Catalyst: [RuCl₂(p-cymene)]₂

Cyanating Agent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Outcome: Selective cyanation at the ortho-position of the N-aryl group. figshare.com

The direct C-H cyanation of electron-rich heterocycles is more common, often proceeding through activation of the ring, nucleophilic attack by a cyanide source (like TMSCN), and subsequent elimination/oxidation. mdpi.com For the 7-azaindole scaffold, the pyridine ring is electron-deficient, making it less susceptible to electrophilic attack and complicating direct C-H functionalization pathways. Therefore, the incorporation of a cyano group at the C6 position is more commonly achieved by building the azaindole ring from a pyridine precursor that already contains the desired cyano substituent.

Incorporation of Cyano Groups into the Azaindole Scaffold

Transformations from Precursors to Cyano-Substituted Azaindoles

The introduction of a cyano group onto the azaindole framework is a key transformation for accessing compounds such as 5-Amino-6-cyano-7-azaindole. This can be achieved either by functionalizing a pre-existing azaindole core or by carrying the cyano group through a cyclization reaction.

One established strategy involves the palladium-catalyzed cyanation of a halo-azaindole precursor. For instance, a 6-bromo or 6-iodo-7-azaindole derivative can be subjected to reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand. This method is a common and effective way to install a cyano group onto an aromatic or heteroaromatic ring.

Alternatively, the cyano group can be incorporated during the construction of the bicyclic system. A powerful approach is the cyclization of a suitably substituted aminopyridine precursor. For example, a substituted 2-aminopyridine bearing an alkyne at the 3-position can undergo intramolecular cyclization. If the pyridine precursor already contains the desired cyano group at what will become the 6-position of the azaindole, this functionality is carried through the synthesis. One synthetic strategy for a related 5-cyano analog involved starting with 4-cyanoaniline, which underwent iodination, a Sonogashira cross-coupling, and subsequent annulation in basic media to form the cyano-substituted azaindole core. nih.gov This highlights a precursor-based approach where the cyano group is integral to the starting material that forms the pyrrole ring portion of the final product.

Synergistic Introduction of Amino and Cyano Groups for this compound

Approaches that install both the amino and cyano groups in a concerted or sequential manner offer efficiency in synthesizing the target molecule. These methods can involve building the pyridine ring onto a pre-functionalized pyrrole or performing sequential modifications on the azaindole core.

An efficient and practical route to the 7-azaindole framework involves a one-pot, three-component cyclocondensation reaction. acs.orgnih.gov This methodology utilizes N-substituted 2-amino-4-cyanopyrroles as key building blocks. acs.orgnih.gov These precursors are themselves poly-functionalized heterocycles that serve as a platform for constructing the fused pyridine ring. nih.gov

The reaction proceeds by condensing the N-substituted 2-amino-4-cyanopyrrole with an aldehyde and an active methylene (B1212753) compound in a suitable solvent like ethanol or acetic acid, typically at reflux. nih.gov This multicomponent reaction (MCR) strategy is highly valuable in diversity-oriented synthesis as it allows for the rapid assembly of complex, highly substituted 7-azaindole derivatives from simple starting materials in a single step. acs.orgnih.gov The choice of the active methylene compound is crucial as it dictates the substitution pattern at positions 5 and 6 of the resulting 7-azaindole. To obtain the 5-amino-6-cyano substitution pattern, an active methylene compound that can provide the C6-cyano and C5-amino functionalities (or their precursors) is required. For example, malononitrile can react to form the pyridine ring, incorporating one of its cyano groups into the final structure and providing a pathway to introduce the C5-amino group. acs.orgnih.gov

Table 1: Examples of Three-Component Synthesis of 7-Azaindole Derivatives

| N-Substituted 2-Amino-4-cyanopyrrole | Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | Phenylacetaldehyde | Meldrum's acid | Methyl-1-tert-butyl-3-cyano-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 70 | uni-rostock.de |

| 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile | Benzaldehyde | Malononitrile | 5-Amino-1-benzyl-6-cyano-4-phenyl-1H-pyrrolo[2,3-b]pyridine | (not specified) | acs.orgnih.gov |

This table is illustrative of the general methodology. Specific yields for this compound were not detailed in the provided search results.

In contrast to one-pot methodologies, sequential functionalization involves the stepwise introduction of the required functional groups onto a 7-azaindole core or a suitable precursor. nih.gov This approach offers a higher degree of control but often requires more synthetic steps, including protection and deprotection sequences.

A plausible sequential route to this compound could begin with a 7-azaindole molecule that is halogenated at the 5- and 6-positions (e.g., 5-bromo-6-chloro-7-azaindole). The differential reactivity of the halogens can be exploited for selective functionalization. For instance, a palladium-catalyzed cyanation could be performed first to install the C6-cyano group. Subsequently, the C5-bromo substituent could be converted to an amino group via a Buchwald-Hartwig amination reaction, using an ammonia equivalent or a protected amine, followed by deprotection.

Another strategy involves nitration of the 7-azaindole ring system. If selective nitration at the 5-position can be achieved, the resulting 5-nitro-7-azaindole can then be functionalized at the 6-position, for example, via halogenation followed by cyanation. The final step would be the reduction of the nitro group to the desired 5-amino group, commonly achieved using reagents like tin(II) chloride (SnCl₂), zinc (Zn) in acetic acid, or catalytic hydrogenation. researchgate.net Metal-catalyzed cross-coupling reactions provide a versatile toolkit for such sequential functionalization strategies on the azaindole scaffold. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly important in the design of synthetic routes for complex molecules like this compound. nih.gov Key goals include minimizing waste, reducing the use of hazardous reagents, improving energy efficiency, and increasing atom economy. nih.gov

The choice of solvents and catalysts is another critical aspect. Traditional organic syntheses often rely on volatile and toxic organic solvents. The development of synthetic methods that can be performed in greener solvents, such as water, ethanol, or even under solvent-free conditions, is a major focus of sustainable chemistry. nih.gov For instance, silver-catalyzed intramolecular cyclizations to form azaindoles have been successfully performed in water. organic-chemistry.org

Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals, is a key green strategy. While many cross-coupling reactions for azaindole functionalization rely on precious metals like palladium, research into using more sustainable catalysts is ongoing. The development of catalyst systems with high turnover numbers and the ability to be recycled also contributes to a greener synthetic process.

Advanced Reactivity and Mechanistic Studies of 5 Amino 6 Cyano 7 Azaindole

Reactivity at the Amino Functionality

The exocyclic amino group at the C-5 position is a key site for functionalization. Its nucleophilicity is influenced by the electron-donating character of the pyrrole (B145914) ring and the opposing strong electron-withdrawing effect of the adjacent cyano group.

N-Alkylation and N-Arylation Reactions

The functionalization of the nitrogen atoms within the 7-azaindole (B17877) core is a common strategy for modulating molecular properties. While direct alkylation or arylation of the exocyclic 5-amino group on this specific scaffold is not extensively documented, the reactivity of the ring nitrogens provides context. The pyrrole N-1 nitrogen can be alkylated, although studies on the closely related 5-amino-6-azaoxindole suggest that the 5-amino substituent may hinder N-1 alkylation under certain conditions nih.gov.

More established are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically couple an amine with an aryl halide uni-rostock.de. In the context of azaindoles, this reaction is often used to introduce an amino group onto a halogenated azaindole core. The reverse reaction, where the 5-amino group of 5-amino-6-cyano-7-azaindole would act as the nucleophile to couple with an aryl halide, is mechanistically plausible but would be highly dependent on reaction conditions to favor reaction at the exocyclic amine over the pyrrole N-1 position.

Enzymatic alkylation of azaindole scaffolds has also been demonstrated. Indole (B1671886) prenyltransferases have been shown to catalyze the N-prenylation of pyridine (B92270) moieties within azaindole-containing analogs, generating cationic N-prenylpyridinium products nih.gov.

Amidation and Sulfonamide Formation

The transformation of the 5-amino group into amide or sulfonamide functionalities represents a valuable pathway for creating derivatives with altered electronic and steric properties.

Amidation: The reaction of aromatic amines with acyl chlorides or carboxylic acid anhydrides is a fundamental method for amide bond formation. It is anticipated that this compound would react with various acylating agents, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the corresponding N-acyl-5-amino-6-cyano-7-azaindole derivatives.

Sulfonamide Formation: Similarly, the synthesis of sulfonamides can be achieved through the reaction of the 5-amino group with sulfonyl chlorides. For instance, reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in a suitable solvent and base would yield the corresponding 5-(arylsulfonamido)-6-cyano-7-azaindole. This type of transformation is valuable in medicinal chemistry, as demonstrated by the synthesis of various 7-azaindole sulfonamide derivatives as potential therapeutic agents nih.gov.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Acyl Chloride (R-COCl) | N-Acyl Amide | Base (e.g., Pyridine), Aprotic Solvent |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| This table represents expected reactivity based on general chemical principles. |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic substitution on the 7-azaindole core is heavily influenced by the directing effects of both the fused pyrrole ring and the substituents on the pyridine ring. The pyrrole moiety strongly directs electrophilic attack to the C-3 position nih.govnih.gov.

A successful strategy for functionalizing the pyridine ring of 7-azaindoles involves N-oxide formation. The N-oxide of the pyridine nitrogen (N-7) activates the azine ring towards nucleophilic attack and can also direct electrophilic and metal-catalyzed C-H activation reactions. For example, N-methyl-7-azaindole N-oxide undergoes a palladium-catalyzed direct arylation regioselectively at the C-6 position acs.orgnih.gov. While this specific position is blocked in the target molecule, the principle demonstrates a viable route for functionalizing the pyridine ring which might be adaptable.

| Substrate | Reagent | Position of Substitution | Reference |

| N-Sulfonyl protected 7-azaindole | Sulfonyl Chloride / TBAI | C-3 | nih.gov |

| 7-Azaindole (enzymatic) | NaBr, Flavin Reductase | C-3 | nih.gov |

| N-Methyl-7-azaindole N-Oxide | 4-Bromotoluene, Pd(OAc)₂, DavePhos | C-6 | acs.orgnih.gov |

| This table shows known reactivity patterns for the 7-azaindole scaffold. |

Reactivity at the Cyano Functionality

The cyano group at C-6 is a versatile functional handle, susceptible to both nucleophilic additions and reductive transformations.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group can be attacked by strong nucleophiles.

Reaction with Organometallics: Grignard reagents and organolithium compounds are expected to add to the nitrile to form an intermediate imine anion, which upon aqueous workup, would hydrolyze to a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by acidic hydrolysis, would be expected to yield 5-amino-6-acetyl-7-azaindole.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis under controlled conditions would yield the corresponding 5-amino-6-carboxamido-7-azaindole. More vigorous conditions, typically strong acid or base with heating, would lead to the complete hydrolysis of the nitrile to a carboxylic acid, forming 5-amino-7-azaindole-6-carboxylic acid.

Reductive Transformations of the Cyano Group

The reduction of the nitrile group offers a direct route to synthesizing the corresponding aminomethyl derivative, a valuable building block for further elaboration.

Catalytic Hydrogenation: The most common method for reducing nitriles to primary amines is catalytic hydrogenation. This is often performed using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere nih.gov. The reduction of a cyano group on a related 1-aryl-4-amino-7-azaindole scaffold has been successfully achieved using 10 mol% Pd/C, demonstrating the viability of this method for the 7-azaindole system uni-rostock.deuni-rostock.de. Applying these conditions to this compound is expected to yield 5-amino-6-(aminomethyl)-7-azaindole.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. However, its high reactivity may lead to challenges with substrate compatibility in complex molecules.

| Reaction Type | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 5-Amino-6-(aminomethyl)-7-azaindole |

| Chemical Reduction | LiAlH₄, then H₂O | 5-Amino-6-(aminomethyl)-7-azaindole |

| This table outlines established methods for nitrile reduction applicable to the target compound. |

Reactivity at the Azaindole Core Positions (C2, C3, C4, C5, C6)

The presence of the amino and cyano groups on the pyridine ring of the 7-azaindole core significantly influences its electronic properties and, consequently, the regioselectivity of its reactions. The pyrrole ring generally exhibits electron-rich characteristics, making the C3 position susceptible to electrophilic attack, while the pyridine ring is more electron-deficient. However, modern synthetic methodologies, including cross-coupling reactions, directed metalations, and C-H activation, have enabled the functionalization of all carbon positions of the azaindole nucleus.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of azaindole scaffolds. mdpi.com These reactions typically require a halogenated or triflated azaindole precursor.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been successfully employed for the arylation and heteroarylation of various positions on the 7-azaindole ring. lmaleidykla.lt For instance, starting from a halogenated 7-azaindole, diverse aryl and heteroaryl groups can be introduced at positions C3 and C6. lmaleidykla.lt A one-pot, chemo-selective synthesis of C3,C6-diaryl-7-azaindoles has been developed, showcasing the ability to sequentially functionalize the azaindole core. lmaleidykla.ltrsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on the 7-Azaindole Core

| Position Functionalized | Halogen Precursor | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| C3 | 3-Iodo-7-azaindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Variable | nih.gov |

| C5 | 5-Bromo-7-azaindole | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | MeCN/H₂O | Good | beilstein-journals.org |

| C3 and C6 (one-pot) | 3-Iodo-6-chloro-7-azaindole | Arylboronic acids | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/Ethanol | 43-88 | lmaleidykla.ltrsc.org |

The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, provides a direct route to alkynylated azaindoles. mdpi.com This reaction has been instrumental in the synthesis of various azaindole derivatives. xjtu.edu.cn The introduction of an alkyne moiety opens up further synthetic possibilities, such as cyclization reactions to form more complex heterocyclic systems. Iron-catalyzed Sonogashira coupling reactions have also been developed for the synthesis of 7-azaindole ring systems under microwave irradiation. researchgate.net

The Heck reaction , which forms a carbon-carbon bond between an alkene and an aryl halide, has also been applied to the synthesis and functionalization of azaindoles. semanticscholar.org A palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been developed for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from amino-o-bromopyridines and alkenyl bromides. semanticscholar.orgchim.it This methodology allows for the efficient construction of the azaindole core with concomitant introduction of a substituent at the C2 or C3 position.

Directed metalation strategies offer a powerful approach for the regioselective functionalization of the 7-azaindole nucleus by temporarily introducing a directed metalation group (DMG), often on the pyrrole nitrogen. This DMG directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, which can then be quenched with an electrophile.

Furthermore, the full functionalization of all five carbon positions of the 7-azaindole ring system can be achieved in a predictable manner through a combination of directed metalation, halogen/magnesium exchange, and sulfoxide/magnesium exchange reactions. The halogen/magnesium exchange, particularly using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), is a mild and efficient method for generating Grignard reagents from aryl halides, which can then react with various electrophiles. xjtu.edu.cnyoutube.com This "turbo-Grignard" reagent has been shown to greatly enhance the rate of Br- and I-Mg exchange. youtube.com

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the 7-azaindole scaffold, regioselective C-H activation presents an attractive route for introducing substituents at various positions.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of 7-azaindoles through the annulative coupling of aminopyridines with alkynes. nih.gov This reaction proceeds with high regioselectivity and tolerates a variety of functional groups. While this method is primarily for the synthesis of the core, related C-H activation strategies can be envisioned for the direct functionalization of a pre-existing this compound core. The electron-deficient nature of the pyridine ring can be exploited for regioselective C-H functionalization.

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the functionalization of this compound is crucial for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic routes. A combination of spectroscopic monitoring and computational studies provides invaluable insights into the intricate pathways of these transformations.

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. nih.gov These methods allow for the identification of reactants, products, and transient intermediates, providing a detailed picture of the reaction pathway. For instance, in-situ FTIR spectroscopy can be used to track the formation of products and the consumption of reactants in cross-coupling reactions by monitoring characteristic vibrational bands. researchgate.netrsc.org Similarly, NMR spectroscopy can provide detailed structural information about intermediates and help to elucidate the kinetics of a reaction. While specific studies on this compound might be limited, the principles of these techniques are broadly applicable to the study of its reactions.

Table 2: Spectroscopic Techniques for Monitoring Azaindole Reactions

| Spectroscopic Technique | Information Obtained | Application in Azaindole Chemistry | Reference |

|---|---|---|---|

| In-situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the progress of Suzuki-Miyaura, Sonogashira, and Heck reactions. | researchgate.netrsc.org |

| In-situ NMR | Detailed structural information of species in solution, reaction kinetics. | Elucidating the mechanism of directed metalation and C-H activation. | |

| Mass Spectrometry | Identification of intermediates and products. | Characterizing the species involved in catalytic cycles. |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations can provide detailed information about the geometries of transition states and intermediates, as well as the energetics of different reaction pathways. beilstein-journals.org Such studies have been instrumental in understanding the mechanisms of various cross-coupling and C-H activation reactions.

For example, DFT studies on the Sonogashira reaction have elucidated the roles of the palladium catalyst and copper co-catalyst, and have helped to rationalize the observed reactivity. beilstein-journals.org Similarly, computational investigations of C-H activation reactions on pyridine and related heterocycles have provided insights into the factors that control regioselectivity. These theoretical studies, in conjunction with experimental observations, allow for a comprehensive understanding of the reactivity of the this compound core and pave the way for the rational design of new and improved synthetic methods.

Spectroscopic Characterization and Structural Analysis of 5 Amino 6 Cyano 7 Azaindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific NMR data for 5-Amino-6-cyano-7-azaindole is not extensively detailed in publicly available literature, the expected chemical shifts can be inferred from the analysis of closely related 7-azaindole (B17877) derivatives. The electronic environment of each proton and carbon atom is influenced by the positions of the amino and cyano substituents on the bicyclic core.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. For a related compound, 1-methyl-4-cyano-7-azaindole, proton signals appear in the aromatic region, with the pyridine ring proton H4 observed at δ 8.41 ppm and the pyrrole ring protons H2 and H3 at δ 7.40 and δ 6.67 ppm, respectively. acs.org For this compound, the protons on the pyrrole ring (H2 and H3) would likely appear in the δ 6.5-7.5 ppm range. The single proton on the pyridine ring (H4) would be downfield, influenced by the electronegative nitrogen atom. The amino group (-NH₂) protons would typically present as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts for the 7-Azaindole Core

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 7.0 - 7.5 | d |

| H3 | 6.5 - 7.0 | d |

| H4 | 8.0 - 8.5 | s |

| NH (pyrrole) | 10.0 - 12.0 | br s |

| NH₂ (amino) | 5.0 - 7.0 | br s |

Data is estimated based on analogous structures.

In the ¹³C NMR spectrum, the cyano group's carbon atom is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. mdpi.comrsc.org The carbon atoms of the aromatic rings would appear between δ 100 and δ 160 ppm. The carbon atom C5, bonded to the electron-donating amino group, would be shifted upfield compared to an unsubstituted carbon, while C6, attached to the electron-withdrawing cyano group, would be shifted downfield. Carbons adjacent to the nitrogen atoms in the rings (C3a, C7, C7a) will also exhibit characteristic shifts due to the deshielding effect of nitrogen.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 125 - 130 |

| C3 | 100 - 105 |

| C3a | 140 - 145 |

| C4 | 145 - 150 |

| C5 | 150 - 155 |

| C6 | 95 - 105 |

| C7a | 148 - 152 |

| C≡N | 117 - 122 |

Data is estimated based on analogous structures and published data for similar heterocyclic systems. mdpi.comrsc.org

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) couplings between protons and carbons, which is crucial for confirming the connectivity of the ring system and the positions of the substituents. mdpi.com For instance, an HMBC correlation between the H4 proton and the C5 and C6 carbons would definitively confirm the substitution pattern on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong and characteristic absorption bands. The nitrile (C≡N) stretching vibration typically appears as a sharp band in the region of 2200-2230 cm⁻¹. nih.gov Studies on similar molecules, such as triethylammonium (B8662869) 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate, show a strong C≡N stretch at 2170 cm⁻¹. mdpi.com

The amino (-NH₂) group gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. rsc.org The N-H stretching of the pyrrole ring is also expected in this region, often as a broader band. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1650 cm⁻¹ range. mdpi.comrsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Pyrrole N-H | N-H Stretch | ~3200-3400 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Cyano (-C≡N) | C≡N Stretch | ~2210-2230 |

| Aromatic Rings | C=C / C=N Stretch | ~1400-1650 |

Data is based on published values for similar functionalized heterocycles. mdpi.comrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The 7-azaindole core is a well-known chromophore with interesting photophysical properties. acs.org The introduction of amino and cyano groups significantly modulates these properties.

The parent 7-azaindole chromophore's absorption and emission are sensitive to its environment. acs.org For derivatives like 4-cyano-7-azaindole, the maximum absorption wavelength is around 318 nm, which is red-shifted compared to indole (B1671886). acs.orgnih.gov This derivative emits in the blue-to-green spectral range, with a maximum emission wavelength of approximately 455 nm in water, indicating a large Stokes shift. acs.orgnih.gov

For this compound, the presence of the electron-donating amino group at C5 and the electron-withdrawing cyano group at C6 creates a "push-pull" system. This configuration is expected to induce significant intramolecular charge transfer (ICT) character upon photoexcitation. Consequently, a further bathochromic (red) shift in both the absorption and emission spectra is anticipated compared to 4-cyano-7-azaindole. The emission is likely to be highly sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state and leading to a more pronounced red shift in fluorescence. The fluorescence quantum yield of such push-pull fluorophores can vary significantly with the solvent environment. acs.orgnih.gov

Table 4: Photophysical Properties of Cyano-7-Azaindole Derivatives in Water

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 4-Cyano-7-azaindole | ~318 | ~455 | ~137 | 0.29 |

| 1-Methyl-4-cyano-7-azaindole | ~318 | ~470 | ~152 | N/A |

| This compound | >320 (Est.) | >460 (Est.) | >140 (Est.) | N/A |

Data for 4-cyano derivatives from references acs.orgnih.gov. Values for this compound are estimated based on substituent effects.

Excited-State Proton Transfer Dynamics in Cyano Analogues

Excited-state proton transfer (ESPT) is a critical photophysical process observed in many heterocyclic molecules containing both proton-donating and -accepting sites, such as 7-azaindole and its derivatives. The introduction of a cyano (-CN) group, an electron-withdrawing group, can significantly influence the electronic distribution in both the ground and excited states, thereby modulating the ESPT dynamics.

Studies on cyano-substituted analogues of indole and azaindole reveal a pronounced sensitivity to the molecular environment, particularly in protic solvents like water. For instance, the fluorescence of 5-cyanoindole (B20398) (5-CNI) is known to be quenched in aqueous environments. This phenomenon is often attributed to a radiationless decay pathway facilitated by an excited-state proton or hydrogen transfer to the solvent molecules. The efficiency of this quenching is dependent on the formation of hydrogen-bonded complexes between the fluorophore and water molecules. The energy barrier to accessing these non-radiative decay channels is a key determinant of the observed fluorescence intensity.

In related compounds like 3-cyano-7-azaindole (3CAI), water-catalyzed ESPT occurs, leading to dual emission bands corresponding to the normal and the proton-transfer tautomer forms. researchgate.net The mechanism is proposed to be a stepwise process involving the formation of a specific cyclic hydrogen-bonded complex with a water molecule, which then facilitates the proton transfer. researchgate.net The dynamics of ESPT in these systems are complex, involving not just the transfer itself but also prerequisite solvation steps to form the necessary molecular arrangement. nih.gov

The position of the cyano group on the aromatic ring system is crucial. For cyanoindoles, substitution on the six-membered ring (positions 4, 5, 6, and 7) leads to varied effects on fluorescence, with 5-CNI, 6-CNI, and 7-CNI showing quenching in water, while 4-CNI exhibits enhanced fluorescence. This highlights the subtle interplay between electronic effects and the specific hydrogen-bonding interactions that govern the ESPT pathway.

Solvatochromism Studies

Solvatochromism, the change in the absorption or emission spectra of a compound with a change in solvent polarity, is a key characteristic of molecules that experience a significant change in dipole moment upon electronic excitation. Cyano-substituted azaindoles are excellent candidates for solvatochromism studies due to the strong electron-withdrawing nature of the cyano group, which can lead to intramolecular charge transfer (ICT) character in the excited state.

Research on 5-cyanoindole (5-CNI) has demonstrated its solvent-dependent fluorescence properties. uni-rostock.de A notable increase in the Stokes' shift (the energy difference between the absorption and emission maxima) and a dramatic decrease in fluorescence intensity are observed when the solvent is changed from a nonpolar solvent like 1,4-dioxane (B91453) to a highly polar protic solvent like water. uni-rostock.de This behavior is indicative of a more polar excited state that is stabilized by polar solvents, leading to a red-shift in the emission spectrum. The fluorescence lifetime of 5-cyanotryptophan, a related derivative, also shows a significant decrease from 6.0 ns in 1,4-dioxane to 0.4 ns in water, correlating with the increase in the non-radiative decay rate in polar protic environments. uni-rostock.de

This sensitivity to the local environment makes these compounds useful as fluorescent probes for studying micropolarity in complex systems, such as protein structures. The interaction between the fluorophore and the surrounding solvent molecules, both through specific hydrogen bonding and general dielectric effects, dictates the observed spectral shifts.

| Compound | Solvent | Stokes' Shift | Fluorescence Intensity | Ref |

| 5-Cyanoindole (5-CNI) | 1,4-Dioxane | Moderate | High | uni-rostock.de |

| 5-Cyanoindole (5-CNI) | Water | Increased | Drastically Decreased | uni-rostock.de |

| 5-Cyanotryptophan | 1,4-Dioxane | - | Quantum Yield: 0.11 | uni-rostock.de |

| 5-Cyanotryptophan | Water | - | Quantum Yield: 0.01 | uni-rostock.de |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for the characterization of synthetic compounds, providing precise information on molecular weight and structural features through fragmentation analysis. For this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of the synthesized molecules. uni-rostock.denih.gov Techniques like electrospray ionization (ESI) are commonly employed, which typically generate the protonated molecular ion [M+H]⁺. nih.gov

The fragmentation pattern of a molecule under mass spectrometry conditions (e.g., Electron Impact or Collision-Induced Dissociation) provides a fingerprint that helps to confirm its structure. For aromatic compounds like 7-azaindole derivatives, the stable bicyclic ring system often results in a prominent molecular ion peak. libretexts.org The fragmentation of this compound would be expected to follow patterns characteristic of its functional groups:

Amino Group: Aromatic amines can undergo fragmentation through the loss of HCN.

Cyano Group: The loss of the cyano radical (·CN) or neutral HCN is a possible fragmentation pathway.

Azaindole Core: Fragmentation of the pyrrolopyridine ring itself would likely involve successive losses of small neutral molecules like HCN, reflecting the nitrogen-containing heterocyclic structure.

In studies involving complex derivatives of 7-azaindole, HRMS analysis has been crucial for confirming the successful synthesis of the target structures by matching the experimentally observed exact mass to the calculated theoretical mass. uni-rostock.denih.gov For example, the structures of various novel spiro[indole-3,4′-pyridine] derivatives containing the 6′-amino-5′-cyano moiety have been unequivocally confirmed using HRMS. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the available literature, analyses of closely related derivatives provide significant insight into the expected structural features.

Crystallographic studies on various substituted 7-azaindole derivatives have been performed to confirm their molecular structures and regioselectivity of reactions. uni-rostock.deuni-rostock.de These analyses reveal that the fused pyrrolopyridine core of the 7-azaindole system is generally planar. uni-rostock.de Substituents attached to this core, such as aryl groups, are often twisted out of the plane of the bicyclic system to minimize steric hindrance. uni-rostock.deuni-rostock.de

A crucial aspect revealed by X-ray crystallography is the pattern of intermolecular interactions that govern the crystal packing. For a molecule like this compound, hydrogen bonding is expected to be a dominant force. The amino group (-NH₂) and the pyrrole N-H are effective hydrogen bond donors, while the pyridine nitrogen, the cyano nitrogen, and the amino nitrogen can act as hydrogen bond acceptors. These interactions lead to the formation of extended supramolecular networks, such as dimers or ribbons, in the crystal lattice. In the crystal structure of one complex derivative, a solvent molecule was observed to form two hydrogen bonds with the hydroxyl and nitrile groups, demonstrating the strong hydrogen-bonding capability of the cyano group. uni-rostock.de

| Feature | Observation in 7-Azaindole Derivatives | Reference |

| Core Structure | The fused 7-azaindole bicyclic system is typically planar. | uni-rostock.de |

| Substituents | Aryl substituents are often twisted relative to the core plane due to steric effects. | uni-rostock.deuni-rostock.de |

| Interactions | Hydrogen bonding involving N-H donors and N/CN acceptors is a key packing force. | uni-rostock.de |

Theoretical and Computational Investigations of 5 Amino 6 Cyano 7 Azaindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule, which in turn dictates its stability and reactivity. For a complex heterocyclic system like 5-Amino-6-cyano-7-azaindole, these methods can elucidate the effects of its substituent groups—the electron-donating amino group and the electron-withdrawing cyano group—on the 7-azaindole (B17877) core.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of organic molecules. researchgate.net By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecule's geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, a DFT calculation, commonly using a functional like B3LYP with a basis set such as 6-311G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. rsc.org The resulting optimized structure is crucial, as all other electronic properties are calculated from this lowest-energy conformation. The planarity of the azaindole ring system and the orientation of the amino group's hydrogen atoms would be key outputs of this calculation.

Energetic Profiles: With an optimized geometry, DFT can be used to calculate important energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations yielded a HOMO-LUMO gap that was correlated with its chemical reactivity. materialsciencejournal.org Similar calculations for this compound would reveal how the amino and cyano substituents modulate the electronic frontier orbitals of the 7-azaindole core.

Table 1: Representative Energetic Profile Data from DFT Calculations for a Substituted Amino-Cyano Heterocycle Data is illustrative and based on findings for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

| Parameter | Calculated Value (eV) |

| Energy of HOMO | -7.06 |

| Energy of LUMO | -2.54 |

| HOMO-LUMO Energy Gap (ΔE) | 4.52 |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

| Chemical Hardness (η) | 2.26 |

While DFT is widely used, other quantum chemical methods also provide valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT or semi-empirical methods. While computationally more expensive, they can offer higher accuracy for certain properties. For instance, ab initio calculations have been successfully used to determine the structure and electronic properties of the ground and excited states of the related 5-cyanoindole (B20398) molecule. researchgate.net Such methods could be applied to this compound to provide a benchmark for DFT results and to investigate excited-state properties with high accuracy.

Semi-Empirical Methods: Methods like AM1 and PM6 are computationally much faster than DFT or ab initio techniques because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for initial explorations of large molecules or for screening large numbers of related compounds. They can provide a preliminary geometry optimization and electronic data for this compound before more rigorous and costly methods are employed.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and intermolecular interactions.

For a relatively rigid molecule like this compound, MD simulations would be most revealing when studying its interactions with solvent molecules or a biological target, such as a protein binding pocket. nih.gov Simulations can show how the molecule's amino and cyano groups form hydrogen bonds with water or with amino acid residues. nih.gov By tracking the molecule's orientation and position over nanoseconds, MD can reveal preferred binding modes and the stability of intermolecular interactions, which is critical for understanding its potential biological activity. nih.govacs.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with high accuracy. nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is particularly useful for assigning specific peaks in an experimental spectrum, especially for complex structures where signals may overlap. Predicted shifts for related amino-cyano pyrimidinone structures have shown good agreement with experimental values. nih.gov

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for a Related Amino-Cyano Heterocycle Data is illustrative and based on findings for 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone. nih.gov

| Atom Position | Predicted Chemical Shift (ppm) |

| C-2 | 154.1 |

| C-4 | 160.5 |

| C-5 | 72.9 |

| C-6 | 172.0 |

| CN | 117.1 |

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. This allows for the prediction of the entire IR spectrum. For this compound, this would help assign key vibrational modes, such as the N-H stretches of the amino group, the C≡N stretch of the cyano group (typically around 2200 cm⁻¹), and the various C-C and C-N stretches within the aromatic rings. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can predict the λ_max values for a molecule. For this compound, these calculations would reveal how the amino and cyano groups influence the π-π* transitions of the azaindole chromophore, providing insight into its color and photophysical properties. nih.govacs.orgresearchgate.net

Structure-Reactivity Relationship Predictions

Computational chemistry provides a quantitative basis for understanding and predicting the relationship between a molecule's structure and its reactivity. By analyzing the electronic properties derived from quantum chemical calculations, specific predictions can be made.

For this compound, the distribution of electron density is key. The amino group at position 5 is a strong electron-donating group, increasing the electron density on the ring system, particularly at the ortho and para positions. Conversely, the cyano group at position 6 is a strong electron-withdrawing group. This "push-pull" arrangement is expected to create a highly polarized molecule.

Molecular Electrostatic Potential (MEP): An MEP map, calculated using DFT, provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of high negative potential (red/yellow) near the nitrogen of the cyano group and the pyridine (B92270) nitrogen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the amino group's hydrogens, indicating sites for nucleophilic interaction or hydrogen bond donation.

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the HOMO and LUMO (see section 5.1.1) are direct indicators of reactivity. The HOMO typically shows where the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO shows where it is most likely to accept electrons from a nucleophile. Analysis of the FMOs for this compound would pinpoint the specific atoms on the ring most involved in electrophilic and nucleophilic reactions, providing a powerful predictive tool for its chemical behavior. materialsciencejournal.orgresearchgate.net This type of analysis is crucial in fields like drug discovery, where understanding how a molecule will interact with biological targets is paramount. nih.gov

Advanced Applications and Research Directions for 5 Amino 6 Cyano 7 Azaindole

Supramolecular Chemistry and Self-Assembly

The strategic placement of hydrogen bond donors (amino group) and acceptors (cyano group and pyridine (B92270) nitrogen) on the 7-azaindole (B17877) scaffold imparts a strong propensity for forming ordered, non-covalent structures. This self-assembly behavior is foundational to its application in constructing complex supramolecular architectures.

Hydrogen Bonding Motifs and Self-Organization

The self-organization of 5-Amino-6-cyano-7-azaindole is primarily governed by specific hydrogen bonding interactions. The amino group (–NH₂) serves as a hydrogen bond donor, while the cyano group (–C≡N) and the nitrogen atom in the pyridine ring act as hydrogen bond acceptors. In competitive situations between amino and cyano nitrogens for hydrogen bond formation, studies on related "push-pull" nitriles—where an electron-donating group like an amino group is conjugated with an electron-withdrawing group like a cyano group—have shown that the cyano nitrogen's ability to accept a hydrogen bond is enhanced. nih.gov This phenomenon, known as resonance-assisted hydrogen bonding, suggests that the cyano group in this compound is a potent hydrogen bond acceptor. nih.gov

Metal-Ligand Coordination in Supramolecular Architectures

The 7-azaindole framework is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. nih.gov The deprotonated form, 7-azaindolide, readily forms complexes with a variety of transition metals. nih.govresearchgate.net In this compound, both the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7) are potential coordination sites. While coordination can occur at either nitrogen, the N1 position often acts as a nearly pure sigma donor, leading to highly ionic bonds with transition metals. nih.govresearchgate.net

The presence of the amino and cyano substituents can further influence the coordination behavior and the resulting supramolecular architecture. These functional groups can participate in secondary interactions, such as hydrogen bonding with co-ligands or solvent molecules, which can stabilize the crystal structure of the metal complex. researchgate.net The ability of this compound to act as a versatile ligand opens pathways to constructing coordination polymers and metal-organic frameworks (MOFs) with tailored structural and functional properties.

| Metal Ion | Potential Coordination Sites | Resulting Structure |

| Transition Metals (e.g., Mn(II), Fe(II), Co(II)) | Pyrrolic N1, Pyridinic N7 | Homoleptic complexes, Coordination polymers |

| Alkali Metals (e.g., Na+, Li+, K+) | Pyridinic N7, Pyrrolic N1 | Ion-associated complexes |

Controlled Assembly of Functional Molecular Units

The principles of self-assembly and metal coordination can be harnessed to control the arrangement of this compound molecules into functional supramolecular materials. beilstein-journals.org By modifying experimental conditions such as solvent, temperature, and concentration, or by introducing complementary molecules, the assembly process can be directed towards specific architectures. nih.govmdpi.com

For instance, the co-assembly with other aromatic molecules could lead to stacked structures driven by π-π interactions, in addition to hydrogen bonding. mdpi.com The introduction of metal ions provides another level of control, enabling the formation of discrete coordination cages or extended networks with predictable geometries. beilstein-journals.org This bottom-up approach allows for the fabrication of materials with precisely controlled nanoscale features, which is crucial for applications in catalysis, sensing, and molecular electronics.

Materials Science Applications

The unique photophysical properties stemming from the extended π-conjugated system of the 7-azaindole core, modulated by the electron-donating amino group and electron-withdrawing cyano group, make this compound a promising candidate for various materials science applications.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 7-azaindole have been successfully employed as blue-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar structure of the 7-azaindole core is beneficial for achieving high fluorescence quantum yields. The "push-pull" nature of the substituents in this compound is expected to cause a significant intramolecular charge transfer upon photoexcitation. This can lead to a large Stokes shift and emission in the visible region of the electromagnetic spectrum, a desirable characteristic for OLED emitters.

The performance of an OLED device is highly dependent on the electronic properties and the solid-state packing of the emissive material. The ability of this compound to form ordered structures through hydrogen bonding could be advantageous in creating thin films with favorable charge transport properties, potentially leading to more efficient and stable OLED devices.

Development of Fluorescent Probes

The 7-azaindole chromophore is known for its sensitivity to the local environment, making it a valuable scaffold for the development of fluorescent probes. acs.org Its fluorescence emission can change in response to solvent polarity, pH, and the presence of specific analytes. acs.org The incorporation of a cyano group, in particular, has been explored in tryptophan analogs to create fluorescent probes with enhanced sensitivity. pnas.org

The fluorescence of this compound is expected to be highly sensitive to its surroundings due to the intramolecular charge transfer character of its excited state. This sensitivity could be exploited to design fluorescent probes for detecting changes in the microenvironment of biological systems, such as protein folding or membrane dynamics. The amino group also provides a convenient handle for bioconjugation, allowing the probe to be attached to specific biomolecules for targeted imaging and sensing applications.

| Application | Key Property | Potential Advantage |

| OLEDs | Intramolecular Charge Transfer, High Fluorescence Quantum Yield | Efficient blue emission, Stable thin film formation |

| Fluorescent Probes | Environmentally sensitive fluorescence | High sensitivity to local environment, Bioconjugation potential |

Role in Chemical Biology Research

The compound this compound is a derivative of the 7-azaindole scaffold, a heterocyclic structure recognized in medicinal chemistry as a "privileged fragment." This designation stems from its recurring presence in potent, selective, and drug-like molecules targeting a variety of biological targets. The 7-azaindole core is a bioisostere of naturally occurring purines and indoles, allowing it to mimic these structures and interact with their biological partners. nih.govpharmablock.com The strategic placement of an amino group at the 5-position and a cyano group at the 6-position provides specific electronic and steric properties that can be exploited to fine-tune molecular interactions, making this compound a valuable tool in chemical biology for probing and modulating complex biological systems.

| Original Scaffold | Bioisosteric Replacement | Target Class | Key Physicochemical Improvements | Reference |

| Indole (B1671886) | 7-Azaindole | Kinases, GPCRs | Enhanced solubility, altered pKa, improved metabolic stability, additional H-bond acceptor site (N7) | nih.govnih.gov |

| Purine | 7-Azaindole | Kinases | Mimics ATP binding, potential for improved selectivity and physicochemical properties | pharmablock.comnih.gov |

| Substituted Phenyl | This compound | Various Enzymes | Introduction of specific H-bonding vectors (amino, cyano), modulation of electronics, potential for improved cell permeability | nih.gov |

Modulation of Protein-Ligand Interactions, such as kinase inhibition

The 7-azaindole framework is a highly effective "hinge-binding" motif, particularly for protein kinases. nih.govjst.go.jpchemicalbook.com The ATP-binding site of kinases features a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region typically forms one to three backbone hydrogen bonds with the adenine (B156593) ring of ATP to anchor it in the pocket. The 7-azaindole scaffold exquisitely mimics this interaction by forming a bidentate (two-point) hydrogen bond: the pyrrole (B145914) N-H acts as a hydrogen bond donor, and the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. chemicalbook.comresearchgate.net

This robust, dual hydrogen-bonding interaction firmly anchors the molecule, allowing substituents on the scaffold to explore other regions of the ATP pocket to achieve high potency and selectivity. The 5-amino and 6-cyano groups of this compound are positioned to project from the core into the solvent-exposed region or toward other pockets of the active site.

The 5-amino group can form additional hydrogen bonds with amino acid residues, increasing binding affinity.

This scaffold has been successfully used to develop inhibitors for a wide range of kinases, including B-RAF, Focal Adhesion Kinase (FAK), Janus Kinases (JAKs), and Cell Division Cycle 7 (Cdc7) kinase. nih.gov For example, a 5-cyano-7-azaindole analog was synthesized as part of a fragment-based discovery program targeting FAK. nih.gov

| 7-Azaindole Analog | Target Kinase | Key Interactions | Resulting Activity | Reference |

| 5-Cyano-7-azaindole derivative | FAK | Hinge-binding via azaindole core; cyano group explores pocket | Foundation for potent inhibitors | nih.gov |

| 5-Fluoro-7-azaindole derivative | Cdc7 | Hinge-binding via azaindole core; fluoro group interacts with hydrophobic pocket | Potent oral inhibitors | nih.gov |

| 3,5-Disubstituted-7-azaindole | CDK2 / CDK9 | Hinge-binding; substituents at C3 and C5 optimize interactions in the ATP pocket | Elicits anti-tumor activity | nih.gov |

| Vemurafenib (contains 7-azaindole) | B-RAFV600E | Bidentate H-bonds to hinge (Cys532); propyl group provides hydrophobic interactions | Potent and selective inhibition (IC50 = 31 nM) | pharmablock.comchemicalbook.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific structural features of a molecule contribute to its biological activity. The 7-azaindole scaffold is an ideal template for SAR exploration due to its rigid bicyclic nature and the presence of multiple, distinct positions (C2, C3, C4, C5, C6, and N1) for chemical modification. nih.govchemicalbook.com

By synthesizing libraries of analogs where each position is systematically varied, researchers can map the steric, electronic, and hydrophobic requirements of a target's binding site. The compound this compound serves as a specific scaffold where the influence of these two functional groups can be rigorously assessed.

SAR studies on 7-azaindole derivatives have shown that positions 1, 3, and 5 are often the most critical sites for modification to achieve potent activity. nih.govcitedrive.com

Modification at C6: While less commonly explored than C5, substitution at the C6 position can also be crucial. In one study, adding a piperazine (B1678402) group at C6 of an azaindole inhibitor led to optimal results. nih.gov The presence of a cyano group at C6 provides a unique vector for interaction that can be compared against other electron-withdrawing or -donating groups to build a comprehensive SAR profile.

| Scaffold/Analog Series | Target | SAR Finding | Impact on Activity | Reference |

| 2,5-Disubstituted 7-azaindoles | Abl/Src Kinase | A substituted amino group at C5 is critical for high potency. | IC50 values in the low nanomolar range were achieved. | researchgate.net |

| 5-Substituted 7-azaindoles | Cdc7 Kinase | Replacing a chloro group at C5 with H, Me, or CN led to decreased potency, which could sometimes be rescued by enhanced H-bonding. | Demonstrates a subtle interplay between hydrophobic and polar interactions at C5. | nih.gov |

| 6-Substituted 7-azaindoles | c-Met Kinase | Introduction of a piperazine group at C6 gave the best results in the series. | Enhanced potency and optimized properties. | nih.gov |